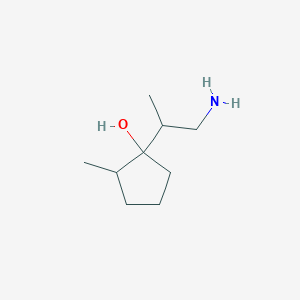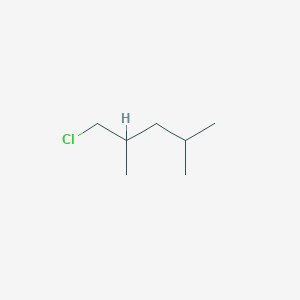
1-Chloro-2,4-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
化学反応の分析
Types of Reactions: 1-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2,4-dimethyl-2-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are often carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2,4-dimethyl-2-pentene.
科学的研究の応用
1-Chloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: While not commonly used directly in biological studies, its derivatives may be of interest in the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-2,4-dimethylpentane in chemical reactions typically involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chlorine atom. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, resulting in the formation of a double bond and the release of hydrogen chloride (HCl).
類似化合物との比較
2-Chloro-2,4-dimethylpentane: Similar in structure but with the chlorine atom attached to a different carbon.
1-Bromo-2,4-dimethylpentane: Similar but with a bromine atom instead of chlorine.
1-Chloro-3,3-dimethylbutane: Another alkyl halide with a different carbon backbone.
Uniqueness: 1-Chloro-2,4-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar compounds.
特性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC名 |
1-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChIキー |
TVBIUBUAMWKXDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)

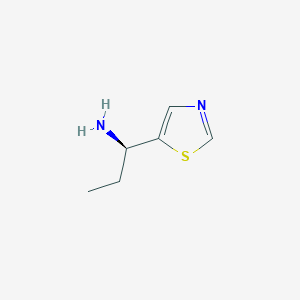


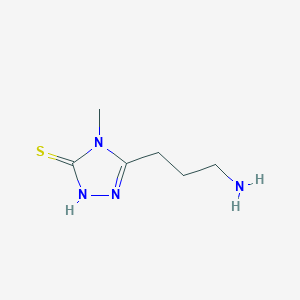
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
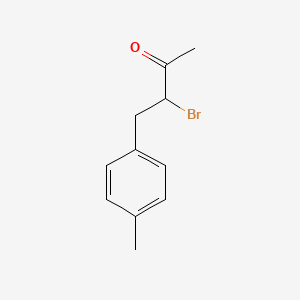
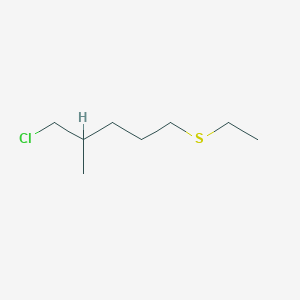
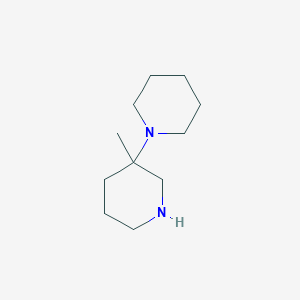

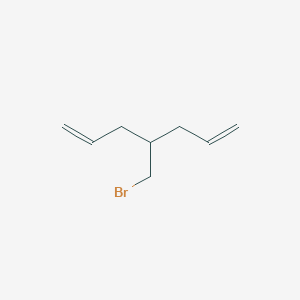
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
